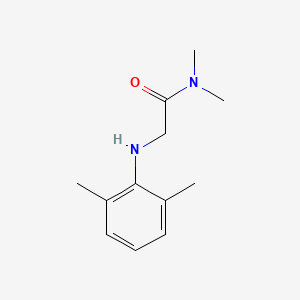
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride is an organic compound that features a hydrazine group attached to an ethyl chain, which is further connected to an o-methoxyphenoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride typically involves the reaction of o-methoxyphenol with ethyl bromide to form o-methoxyphenoxymethyl ethyl ether. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazine compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular processes by inhibiting enzymes or disrupting cellular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylhydrazine hydrochloride
- Hydrazine hydrate
- 1-(2-Methoxyphenyl)ethylhydrazine hydrochloride
Uniqueness
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride is unique due to the presence of the o-methoxyphenoxymethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
70145-88-9 |
|---|---|
Molekularformel |
C10H17ClN2O2 |
Molekulargewicht |
232.71 g/mol |
IUPAC-Name |
[1-(2-methoxyphenoxy)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8(12-11)7-14-10-6-4-3-5-9(10)13-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
InChI-Schlüssel |
KCZSPXMVHBRQEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1OC)N[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)




